molecular formula C12H15NO3 B13326291 Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13326291
M. Wt: 221.25 g/mol
InChI Key: DKVDNEJRIFFXAX-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a hydroxy group at the 7th position and an ethyl ester group at the 3rd position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multicomponent reactions. One common method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach involves the use of ethyl cyanoacetate in a cascade reaction with 2-alkenyl aniline and aldehydes .

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, optimizing reaction conditions to maximize yield and purity. The use of environmentally friendly methods and catalysts is also a focus to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can be further utilized in the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and ester groups allows for diverse chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-8-3-4-10(14)5-9(8)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVDNEJRIFFXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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